Sodium thioglycolate, >=96.5% (iodometric)

Beschreibung

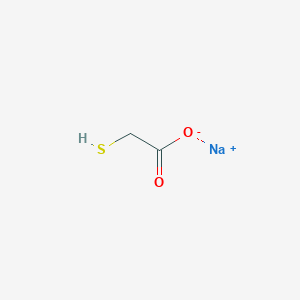

Sodium thioglycolate is an organic sodium salt having thioglycolate(1-) as the counterion. It has a role as a reducing agent. It contains a thioglycolate(1-).

Based on the available data, the CIR Expert Panel concluded that ... Sodium Thioglycolate is safe for use in hair straighteners, permanent waves, tonics, dressings, and so forth, wave sets, other non-coloring hair products, and hair dyes and colors, as described in this safety assessment, at concentrations up to 15.2% (as Thioglycolic Acid). Hairdressers should avoid skin contact and minimize consumer skin exposure. Sodium Thioglycolate in depilatories is safe when formulated to be non-irritating under conditions of recommended use.

Eigenschaften

CAS-Nummer |

367-51-1 |

|---|---|

Molekularformel |

C2H4NaO2S |

Molekulargewicht |

115.11 g/mol |

IUPAC-Name |

sodium 2-sulfanylacetate |

InChI |

InChI=1S/C2H4O2S.Na/c3-2(4)1-5;/h5H,1H2,(H,3,4); |

InChI-Schlüssel |

OOSWXVPGXSAWRL-UHFFFAOYSA-N |

Isomerische SMILES |

C(C(=O)[O-])S.[Na+] |

Kanonische SMILES |

C(C(=O)[O-])S.[Na+] |

melting_point |

greater than 572 °F (NTP, 1992) |

Andere CAS-Nummern |

367-51-1 36722-22-2 |

Physikalische Beschreibung |

Thioglycolic acid, sodium salt is a white powder with a slight odor. Used in cold-waving of hair and as a dipilatory. Liquid Hygroscopic solid with a mild characteristic odor; Discolored by air and iron; [Merck Index] White hygroscopic powder with a stench; [Acros Organics MSDS] |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

36722-22-2 16023-01-1 |

Löslichkeit |

Very soluble (NTP, 1992) |

Synonyme |

2-mercaptoacetate 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3) 2-mercaptoacetate, calcium salt (1:1) 2-mercaptoacetate, calcium salt (2:1) 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate 2-mercaptoacetate, monoammonium salt 2-mercaptoacetate, monopotassium salt 2-mercaptoacetate, monosodium salt 2-thioglycolic acid ammonium thioglycolate calcium thioglycolate mercaptoacetic acid sodium thioglycolate sodium thioglycollate thioglycolic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Sodium Thioglycolate as a Reducing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thioglycolate (NaS-CH₂-COOH) is a salt of thioglycolic acid, a versatile reducing agent with wide-ranging applications in research, cosmetics, and pharmaceuticals.[1] Its efficacy stems from the presence of a thiol (-SH) group, which readily participates in redox reactions, most notably the cleavage of disulfide bonds (-S-S-) in proteins and the scavenging of reactive oxygen species. This guide provides a comprehensive overview of the mechanism of action of sodium thioglycolate, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: The Role of the Thiol Group

The primary mechanism of action of sodium thioglycolate as a reducing agent lies in the nucleophilic nature of its thiolate anion (⁻S-CH₂-COO⁻). In an aqueous solution, the thiol group can deprotonate, forming the more reactive thiolate. This thiolate anion is a potent nucleophile that can attack and break the disulfide bonds present in various molecules, particularly the cystine residues in proteins.

The reduction of a disulfide bond by two molecules of sodium thioglycolate proceeds via a two-step thiol-disulfide exchange reaction:

-

Initial Attack: The first thiolate anion attacks one of the sulfur atoms in the disulfide bond, forming a mixed disulfide and releasing one half of the original disulfide as a free thiol.

-

Second Attack: A second thiolate anion then attacks the mixed disulfide, releasing the other half of the original disulfide as a free thiol and forming dithiodiglycolate, the oxidized form of thioglycolate.

This process effectively reduces the disulfide bond to two individual thiol groups. The efficiency of this reaction is pH-dependent, with higher pH values favoring the deprotonation of the thiol group and thus enhancing the reducing activity of sodium thioglycolate.[2][3]

Beyond its role in protein chemistry, sodium thioglycolate also acts as an oxygen scavenger. In microbiological media, it creates an anaerobic environment by reducing dissolved oxygen, thereby facilitating the growth of anaerobic and microaerophilic organisms.[4]

Quantitative Data

The reducing power and reactivity of sodium thioglycolate can be quantified through various parameters. The following table summarizes key quantitative data related to its function as a reducing agent.

| Parameter | Value | Conditions | Source |

| pKa (Thiol group) | 9.3 | Aqueous solution | [5] |

| pKa (Carboxyl group) | 3.83 | Aqueous solution | [3][5] |

| Oxidation-Reduction Potential (Eh₇) | > -141 mV | Trypticase soy broth, concentrations below 0.05% | [1] |

| Relative Reducing Intensity | Lower than sodium formaldehyde sulfoxylate, 2-mercaptoethanol, and cysteine hydrochloride | Molar concentration comparison in Trypticase soy broth | [1] |

| Kinetics of Hair Disulfide Bond Reduction | Pseudo first-order kinetics at pH < 10 | Single hair fiber stress relaxation | [1] |

Experimental Protocols

Protocol 1: Preparation and Use of Thioglycollate Broth for Anaerobic Culture

This protocol outlines the preparation of a standard thioglycollate medium for determining the oxygen requirements of microorganisms.

Materials:

-

Pancreatic Digest of Casein: 15.0 g

-

Yeast Extract: 5.0 g

-

Dextrose: 5.5 g

-

Sodium Chloride: 2.5 g

-

L-Cystine: 0.5 g

-

Sodium Thioglycolate: 0.5 g

-

Resazurin: 1.0 mg (optional, as an oxygen indicator)

-

Agar: 0.75 g

-

Distilled Water: 1 L

-

Test tubes or bottles

-

Autoclave

Procedure:

-

Suspend Ingredients: Suspend 29.8 g of the powdered medium components in 1 L of distilled water.

-

Dissolve: Heat the suspension to boiling to dissolve the medium completely.

-

Dispense: Distribute the medium into test tubes or bottles.

-

Sterilize: Autoclave at 121°C for 15 minutes.

-

Cooling and Storage: Allow the medium to cool to room temperature. The medium should be freshly prepared or boiled and cooled just before use to ensure anaerobic conditions. Store in the dark at room temperature. A pink color in the upper layer indicates the presence of oxygen.

-

Inoculation: Inoculate the medium with the test microorganism using a sterile loop or needle, introducing the inoculum to the bottom of the tube.

-

Incubation: Incubate the inoculated tubes at the optimal temperature for the microorganism (typically 35-37°C) for 24-48 hours or longer, depending on the growth rate.

-

Interpretation of Results: Observe the growth pattern to determine the oxygen requirement:

-

Obligate aerobes: Growth only at the top of the medium.

-

Obligate anaerobes: Growth only at the bottom of the medium.

-

Facultative anaerobes: Growth throughout the medium, but denser at the top.

-

Microaerophiles: Growth in a narrow band just below the surface.

-

Aerotolerant anaerobes: Uniform growth throughout the medium.

-

Protocol 2: General Procedure for Reducing Protein Disulfide Bonds for SDS-PAGE

This protocol provides a general workflow for reducing protein disulfide bonds using a thiol-based reducing agent like sodium thioglycolate prior to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

-

Protein sample

-

Sample buffer (e.g., Laemmli buffer)

-

Sodium thioglycolate solution (e.g., 1 M stock solution in water, freshly prepared)

-

Heating block or water bath

-

SDS-PAGE gel and electrophoresis apparatus

Procedure:

-

Sample Preparation: Prepare the protein sample in a microcentrifuge tube.

-

Addition of Reducing Agent: To the protein sample, add the sample buffer and sodium thioglycolate to a final concentration typically in the range of 10-100 mM. The optimal concentration may need to be determined empirically for each protein.

-

Denaturation and Reduction: Heat the sample at 95-100°C for 5-10 minutes. This step denatures the protein and facilitates the reduction of disulfide bonds by the thioglycolate.

-

Cooling and Loading: Briefly centrifuge the sample to collect the contents at the bottom of the tube. Load the reduced sample onto the SDS-PAGE gel.

-

Electrophoresis: Run the gel according to standard procedures.

-

Analysis: Visualize the protein bands using a suitable staining method (e.g., Coomassie Brilliant Blue or silver staining). Proteins with reduced disulfide bonds will migrate according to their actual molecular weight, whereas unreduced proteins with intact disulfide bonds may migrate differently.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Force-dependent chemical kinetics of disulfide bond reduction observed with single-molecule techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Force-dependent chemical kinetics of disulfide bond reduction observed with single-molecule techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gel Electrophoresis Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

Chemical properties of sodium thioglycolate >=96.5% iodometric purity

An In-depth Technical Guide to Sodium Thioglycolate (≥96.5% Iodometric Purity)

Introduction

Sodium thioglycolate (CAS No: 367-51-1) is the sodium salt of thioglycolic acid.[1] It is a versatile organic compound containing both a thiol (-SH) and a carboxylate group.[2] This guide provides a comprehensive overview of the chemical and physical properties of sodium thioglycolate with a purity of ≥96.5% as determined by iodometric titration, its applications in research and drug development, and detailed experimental protocols. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical and Physical Properties

Sodium thioglycolate is a white to off-white, hygroscopic crystalline powder with a slight, characteristic odor.[2][3][4] It is highly soluble in water and slightly soluble in ethanol.[2][5] The compound is known for its reducing properties, especially at a higher pH.[2] It is combustible and may discolor upon exposure to air or iron.[2][5]

| Property | Value | Source(s) |

| Chemical Formula | HSCH₂COONa or C₂H₃NaO₂S | [3][6] |

| Molecular Weight | 114.10 g/mol | [4][7][8] |

| CAS Number | 367-51-1 | [4][6][8] |

| EC Number | 206-696-4 | [4][6] |

| Appearance | White to off-white powder | [2][4] |

| Purity (Iodometric) | ≥96.5% | [4][8][9] |

| Melting Point | >300 °C | [2][4][10] |

| Solubility in Water | ~609.1 g/L at 20 °C | [4][9] |

| pH | 6.7 (100 g/L solution at 20 °C) | [4][9] |

| Storage Temperature | -20°C | [4][6] |

Core Applications in Research and Development

Sodium thioglycolate's primary function is as a potent reducing agent, which makes it valuable in various scientific and industrial applications.

As a Reducing Agent in Protein Chemistry

The thiol group in sodium thioglycolate is effective at reducing disulfide bonds (-S-S-) in proteins and peptides to free sulfhydryl groups (-SH).[2][5] This property is fundamental in several areas:

-

Hair Care Products : In cosmetics, it is the active ingredient in depilatory creams and hair waving/straightening lotions, where it breaks the disulfide bonds in keratin, the primary protein in hair.[2][5][11]

-

Protein Analysis : Researchers use it to denature proteins by reducing disulfide bridges, which is often a necessary step before techniques like gel electrophoresis.

-

Enzyme Protection : It can protect enzymes from inactivation by maintaining their essential thiol groups in a reduced state.[10][12]

Role in Microbiology and Cell Culture

Sodium thioglycolate is a critical component in certain microbiological culture media.[10][13]

-

Anaerobic Media : It is used to create and maintain anaerobic (oxygen-free) or microaerophilic (low-oxygen) conditions necessary for the cultivation of obligate anaerobes, such as Clostridium species.[14][15] It achieves this by reacting with and removing molecular oxygen from the medium.[15]

-

Thioglycollate Broth : This is a common medium in bacteriology for sterility testing and cultivating a wide range of bacteria, from strict aerobes to strict anaerobes.[2][15] The location of microbial growth within the broth can indicate the organism's oxygen requirements.[15]

Applications in Pharmaceutical Formulations

In the pharmaceutical industry, sodium thioglycolate serves multiple purposes:

-

Stabilizing Agent : Its antioxidant properties make it a useful stabilizing agent in drug formulations, preventing the degradation of active pharmaceutical ingredients that are sensitive to oxidation.[16]

-

Influenza Vaccines : It has been used in influenza hemagglutinin formulations to reduce disulfide-mediated cross-linking, thereby preventing early potency loss.[10]

-

Topical Products : It is a component in some topical treatments for various skin conditions.[16]

Other Industrial Uses

Beyond the laboratory and pharmaceutical settings, sodium thioglycolate is used as:

-

A Mining Depressant : In the flotation process, it is used to selectively separate minerals, such as separating copper and molybdenum from their ores.[2][17][18]

-

A Metal Complexing Agent : It forms complexes with various metal ions, which has led to its use in the detection of iron, molybdenum, silver, and tin.[2]

Experimental Protocols

Protocol for Iodometric Purity Determination

Iodometric titration is a redox titration method used to determine the concentration of an oxidizing agent.[19] In the case of sodium thioglycolate, which is a reducing agent, an indirect titration or back-titration method is often employed.

Principle: An excess of a standardized iodine solution is added to the sodium thioglycolate sample. The thioglycolate reduces the iodine. The remaining unreacted iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.

Reagents and Equipment:

-

Standardized 0.1 N Iodine Solution

-

Standardized 0.1 N Sodium Thiosulfate Solution

-

Starch Indicator Solution (1%)

-

Sodium Thioglycolate Sample

-

Deionized Water

-

Burette, Erlenmeyer flask, Pipettes

-

Analytical Balance

Methodology:

-

Accurately weigh a sample of sodium thioglycolate and dissolve it in a known volume of deionized water in an Erlenmeyer flask.

-

Using a pipette, add a precise excess volume of standardized 0.1 N iodine solution to the flask. The solution will turn a dark brown/yellow color due to the presence of iodine.

-

Allow the reaction to proceed for a few minutes to ensure complete reduction of the iodine by the thioglycolate.

-

Titrate the excess, unreacted iodine with the standardized 0.1 N sodium thiosulfate solution from a burette.

-

As the endpoint is approached, the dark color of the solution will fade to a pale yellow. At this point, add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with sodium thiosulfate until the blue-black color disappears, leaving a colorless solution. This is the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the amount of iodine that reacted with the sodium thioglycolate and, subsequently, the purity of the sample.

Protocol for the Reduction of Protein Disulfide Bonds

Principle: Sodium thioglycolate will cleave the disulfide bonds in a protein, resulting in two free thiol groups. This process is often performed under denaturing conditions to ensure all disulfide bonds are accessible.

Reagents and Equipment:

-

Protein sample containing disulfide bonds

-

Sodium Thioglycolate

-

Buffer solution (e.g., Tris-HCl, pH 8.0-8.5)

-

Denaturant (e.g., Guanidine HCl or Urea), optional

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel

Methodology:

-

Dissolve the protein sample in the chosen buffer to a desired concentration (e.g., 1-10 mg/mL). If necessary, include a denaturant in the buffer to unfold the protein.

-

Prepare a fresh stock solution of sodium thioglycolate in the same buffer.

-

Flush the protein solution and the reducing agent solution with an inert gas for several minutes to remove dissolved oxygen, which can re-oxidize the resulting free thiols.

-

Add the sodium thioglycolate solution to the protein solution to achieve a final molar excess of the reducing agent over the estimated disulfide bonds (typically 10- to 100-fold molar excess).

-

Incubate the reaction mixture under an inert atmosphere. The incubation time and temperature will vary depending on the protein but are typically 1-4 hours at room temperature or 37°C.

-

After reduction, the excess sodium thioglycolate can be removed by methods such as dialysis or gel filtration chromatography.

-

The resulting free thiol groups can be quantified using Ellman's reagent (DTNB) or other appropriate methods.

Protocol for Preparation of Thioglycollate Broth

Principle: To create a medium that supports the growth of a wide range of microorganisms by providing a gradient of oxygen concentration. Sodium thioglycolate acts as the primary reducing agent.[15]

Reagents and Equipment:

-

Pancreatic Digest of Casein

-

Dextrose (Glucose)

-

Yeast Extract

-

Sodium Chloride (NaCl)

-

L-Cystine

-

Sodium Thioglycolate

-

Resazurin (oxygen indicator) or Methylene Blue

-

Agar

-

Deionized Water

-

Autoclave, Test tubes with caps, pH meter

Methodology:

-

Weigh and dissolve all the dry components (casein digest, dextrose, yeast extract, NaCl, L-cystine, sodium thioglycolate, and agar) in deionized water according to the specific formulation's instructions.

-

Heat the mixture gently with agitation to completely dissolve the agar.

-

Add the resazurin solution. In its oxidized state, it is pink; when reduced, it is colorless.[15]

-

Adjust the pH of the medium to the desired level (typically around 7.1).

-

Dispense the medium into test tubes, filling them about two-thirds full.

-

Loosely place the caps on the tubes and sterilize by autoclaving at 121°C for 15 minutes.

-

After autoclaving, tighten the caps and allow the tubes to cool to room temperature in an upright position.

-

The finished medium should have a pink layer at the top (indicating the presence of oxygen) and be colorless below. Store the tubes in the dark at room temperature. Before use, if more than the upper third of the medium has turned pink, it can be regenerated by boiling for a few minutes to drive off the dissolved oxygen.

Visualized Workflows and Mechanisms

Caption: Workflow for the iodometric titration of sodium thioglycolate.

Caption: Reduction of a protein disulfide bond by sodium thioglycolate.

Caption: Workflow for preparing thioglycollate broth.

Safety and Handling

Sodium thioglycolate requires careful handling due to its potential hazards.

-

Toxicity : It is toxic if swallowed and harmful in contact with skin.[20]

-

Corrosivity : It may be corrosive to metals.[20]

-

Sensitization : It can cause an allergic skin reaction.[20]

-

Irritation : It causes skin and serious eye irritation.[21]

Personal Protective Equipment (PPE): When handling sodium thioglycolate powder or solutions, appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, should be worn.[3][21] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling dust.[20]

Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place, locked up and away from incompatible materials.[20] Recommended storage is at -20°C.[4] It is hygroscopic and may discolor on exposure to air.[2][6]

Conclusion

Sodium thioglycolate (≥96.5% iodometric purity) is a highly functional chemical with significant utility in research, drug development, and various industrial processes. Its efficacy as a reducing agent is central to its applications, from manipulating protein structures to creating specialized environments for microbial growth. Understanding its chemical properties, applications, and the proper protocols for its use is essential for scientists and researchers to leverage its full potential safely and effectively.

References

- 1. lesielle.com [lesielle.com]

- 2. atamankimya.com [atamankimya.com]

- 3. eurochemsupplies.com [eurochemsupplies.com]

- 4. Sodium thioglycolate = 96.5 iodometric 367-51-1 [sigmaaldrich.com]

- 5. Introduction - NTP Technical Report on the Toxicity Studies of Sodium Thioglycolate (CASRN 367-51-1) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sodium Thioglycolate Manufacturer,Sodium Thioglycolate Supplier, Exporter [suvidhinathlab.com]

- 7. Sodium Thioglycolate | C2H3NaO2S | CID 23690444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. thomassci.com [thomassci.com]

- 9. Sodium thioglycolate = 96.5 iodometric 367-51-1 [sigmaaldrich.com]

- 10. Sodium thioglycolate | 367-51-1 [chemicalbook.com]

- 11. cosmeticsinfo.org [cosmeticsinfo.org]

- 12. Sodium thioglycolate = 96.5 iodometric 367-51-1 [sigmaaldrich.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Sodium thioglycollate for microbial culture media [sigmaaldrich.com]

- 15. dalynn.com [dalynn.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. camachem.com [camachem.com]

- 19. Iodometry - Wikipedia [en.wikipedia.org]

- 20. dcfinechemicals.com [dcfinechemicals.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

The Influence of Sodium Thioglycolate on Redox Potential and Its Ramifications for Microbial Proliferation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The redox potential of a microbial culture medium is a critical parameter that dictates the feasibility and kinetics of microbial growth. Sodium thioglycolate, a potent reducing agent, is widely employed to modulate this potential, thereby creating environments conducive to the proliferation of a diverse range of microorganisms, from obligate anaerobes to aerobes. This technical guide provides a comprehensive overview of the electrochemical properties of sodium thioglycolate, its mechanism of action in reducing the redox potential of culture media, and the subsequent effects on microbial growth. Detailed experimental protocols for the preparation of media with controlled redox potentials, and for the quantification of microbial growth are provided. Furthermore, this guide explores the molecular response of bacteria to changes in redox potential, with a specific focus on the OxyR signaling pathway. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction: The Significance of Redox Potential in Microbiology

The oxidation-reduction (redox) potential, denoted as Eh, of a culture medium is a measure of its tendency to accept or donate electrons. This electrochemical parameter is a crucial determinant of the types of metabolic reactions that can occur and, consequently, which microorganisms can thrive. Microorganisms are broadly classified based on their oxygen requirements, which are intrinsically linked to the redox potential of their environment.

-

Obligate Aerobes: Require oxygen as the terminal electron acceptor in aerobic respiration and thus flourish in environments with a high positive redox potential.

-

Obligate Anaerobes: Are often poisoned by oxygen and necessitate a low, negative redox potential for growth, utilizing alternative electron acceptors.

-

Facultative Anaerobes: Can switch between aerobic respiration and anaerobic metabolism, allowing them to grow across a wide range of redox potentials.

-

Microaerophiles: Require oxygen for metabolism but at concentrations lower than that in the atmosphere, preferring a narrowly defined, slightly reduced redox potential.

-

Aerotolerant Anaerobes: Do not utilize oxygen for metabolism but can tolerate its presence, growing evenly throughout a medium with a redox gradient.

The ability to control the redox potential of culture media is therefore paramount for the successful cultivation and study of a wide array of microorganisms.

Sodium Thioglycolate: A Key Modulator of Redox Potential

Sodium thioglycolate (C₂H₃NaO₂S) is a salt of thioglycolic acid. Its efficacy as a reducing agent in microbiological media stems from the presence of a thiol (-SH) group, which readily donates a hydrogen atom (proton and electron), thereby reducing oxidizing agents, most notably dissolved oxygen.

Mechanism of Action

The primary mechanism by which sodium thioglycolate lowers the redox potential is through the scavenging of molecular oxygen. The thiol group reacts with oxygen, leading to the formation of a disulfide bond and water. This reaction effectively removes dissolved oxygen from the medium, creating an anaerobic or microaerobic environment.[1]

dot

Caption: Oxygen scavenging by sodium thioglycolate.

Beyond its direct reaction with oxygen, sodium thioglycolate can also reduce other oxidizing agents that may be present in the medium, contributing to a more negative Eh.

Quantitative Effect on Redox Potential

The concentration of sodium thioglycolate in a medium has a direct and quantifiable impact on its redox potential. Higher concentrations generally lead to a more negative Eh, although the final potential is also influenced by other components of the medium and the initial level of dissolved oxygen.

| Medium | Sodium Thioglycolate Concentration (%) | Redox Potential (Eh7) (mV) | Reference |

| Trypticase Soy Broth | 0.00 | -141 | [2] |

| Trypticase Soy Broth | < 0.05 | > -141 | [2] |

| Trypticase Soy Broth | ≥ 0.05 | ≤ -141 | [2] |

Note: Eh7 represents the redox potential standardized to a pH of 7.0. The data indicates that in Trypticase soy broth, sodium thioglycolate concentrations below 0.05% resulted in a higher (less negative) redox potential compared to the prereduced broth without any added reducing agent, while concentrations at or above 0.05% led to a lower (more negative) redox potential.[2]

Impact of Sodium Thioglycolate-Mediated Redox Potential on Microbial Growth

By establishing a specific redox potential, sodium thioglycolate directly influences the growth kinetics of various microorganisms.

Obligate Anaerobes

For obligate anaerobes, the presence of sodium thioglycolate is often essential for growth in vitro. By creating a sufficiently low redox potential, it protects oxygen-sensitive enzymes and allows for anaerobic respiration or fermentation to proceed.

| Microorganism | Medium | Sodium Thioglycolate Concentration (%) | Effect on Growth | Reference |

| Clostridium botulinum type E | Trypticase Soy Broth | Optimal at low concentrations with low Eh7 | A direct correlation was found between growth and the product of the negative Eh7 and the negative log of the reducing agent concentration. | [2] |

| Clostridium sporogenes | Thioglycollate Broth | 0.05 | Permitted "aerobic" growth of this anaerobe. | [3] |

Facultative Anaerobes

Facultative anaerobes can grow in the presence or absence of oxygen. In media containing sodium thioglycolate, which creates a redox gradient, these organisms will often exhibit growth throughout the medium. However, growth is typically denser in the upper, more oxygenated regions where they can perform more energetically favorable aerobic respiration.

Obligate Aerobes

While sodium thioglycolate is primarily used to cultivate anaerobes, its effect on obligate aerobes is concentration-dependent. At low concentrations, it may not completely remove oxygen from the surface of the medium, allowing for aerobic growth. However, at higher concentrations that create a strongly reducing environment, the growth of obligate aerobes will be inhibited due to the lack of oxygen as a terminal electron acceptor.

Microaerophiles

Microaerophiles require a specific, low concentration of oxygen for growth. In a tube of medium containing sodium thioglycolate, a gradient of oxygen concentration is established, with higher levels at the surface and anaerobic conditions at the bottom. This gradient allows microaerophiles to find their optimal oxygen concentration for growth, typically appearing as a band below the surface of the medium.

Experimental Protocols

Preparation of Media with Controlled Redox Potential

This protocol describes the preparation of a basal medium with varying concentrations of sodium thioglycolate to achieve different redox potentials.

Materials:

-

Basal medium (e.g., Trypticase Soy Broth, Brain Heart Infusion Broth)

-

Sodium thioglycolate

-

Resazurin (0.0001% w/v solution, as a redox indicator)

-

Distilled or deionized water

-

Sterile culture tubes or flasks

-

Autoclave

Procedure:

-

Prepare the desired basal medium according to the manufacturer's instructions.

-

Divide the medium into several aliquots.

-

To each aliquot, add a different concentration of sodium thioglycolate (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v). Leave one aliquot without sodium thioglycolate as a control.

-

Add resazurin solution to each aliquot to a final concentration of 0.0001%. Resazurin is pink in its oxidized state and colorless when reduced, providing a visual indication of the redox potential.

-

Dispense the media into culture tubes or flasks.

-

Sterilize the media by autoclaving at 121°C for 15 minutes.

-

Allow the media to cool to room temperature before use. The reduced media should be colorless or have a pink layer only at the very top.

dot

Caption: Workflow for preparing media with controlled redox potential.

Measurement of Redox Potential (Eh)

Materials:

-

ORP (Oxidation-Reduction Potential) electrode

-

pH/mV meter

-

Standard redox calibration solutions

-

Culture medium to be tested

Procedure:

-

Calibrate the ORP electrode and mV meter according to the manufacturer's instructions using standard redox solutions.

-

Aseptically introduce the sterile ORP electrode into the culture medium.

-

Allow the reading to stabilize. This may take several minutes.

-

Record the millivolt (mV) reading.

-

For Eh7, measure the pH of the medium and adjust the Eh reading using the Nernst equation if necessary, though many modern meters can be standardized to report Eh7 directly.

Quantification of Microbial Growth

Microbial growth can be quantified by measuring the optical density (OD) of the culture over time using a spectrophotometer.

Materials:

-

Spectrophotometer

-

Sterile cuvettes

-

Inoculated culture medium

Procedure:

-

At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture.

-

Use a sterile, uninoculated medium as a blank to zero the spectrophotometer at a wavelength of 600 nm (OD600).

-

Measure the OD600 of the culture aliquot.

-

Plot the OD600 values against time to generate a growth curve. From this curve, key growth parameters such as the lag phase duration, exponential growth rate, and maximum cell density can be determined.

Molecular Response to Redox Potential: The OxyR Signaling Pathway

Bacteria have evolved sophisticated regulatory networks to sense and respond to changes in their redox environment. One of the most well-characterized systems is the OxyR regulon, which controls the expression of a battery of genes involved in mitigating oxidative stress.

In its reduced state, the OxyR protein is inactive as a transcriptional activator. However, upon exposure to an oxidizing environment (e.g., the presence of hydrogen peroxide or a higher redox potential), specific cysteine residues within the OxyR protein become oxidized, leading to the formation of an intramolecular disulfide bond.[4] This conformational change activates OxyR, enabling it to bind to the promoter regions of its target genes and recruit RNA polymerase, thereby initiating transcription.[1]

The genes activated by OxyR include those encoding for:

-

Catalase (katG): Degrades hydrogen peroxide.

-

Alkyl hydroperoxide reductase (ahpCF): Detoxifies organic hydroperoxides.

-

Glutathione reductase (gorA): Maintains a reduced pool of glutathione, a key intracellular antioxidant.

-

Dps: A DNA-binding protein that protects DNA from oxidative damage.

Conversely, in a reducing environment, such as that created by sodium thioglycolate, the OxyR protein remains in its reduced, inactive state. This prevents the expression of the oxidative stress response genes, which are not needed under these conditions.

dot

Caption: The OxyR redox signaling pathway in bacteria.

Conclusion

Sodium thioglycolate is an indispensable tool in microbiology for creating defined redox environments, enabling the cultivation of a wide spectrum of microorganisms with diverse oxygen requirements. A thorough understanding of its chemical properties and its quantitative effects on the redox potential of culture media is essential for designing and interpreting microbiological experiments. The ability to control the redox potential not only facilitates the growth of fastidious organisms but also provides a powerful means to study the intricate molecular mechanisms, such as the OxyR signaling pathway, that bacteria employ to adapt to their ever-changing electrochemical surroundings. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of microbiology and drug development, aiding in the advancement of our understanding of microbial physiology and the development of novel antimicrobial strategies.

References

Role of sodium thioglycolate in Brewer's thioglycolate medium composition

An In-depth Technical Guide on the Role of Sodium Thioglycolate in Brewer's Thioglycolate Medium

Introduction

Brewer's thioglycolate medium is a versatile, enriched, and differential liquid culture medium primarily used in microbiology for the sterility testing of biological products and the cultivation of a wide range of microorganisms, including aerobic, anaerobic, microaerophilic, and fastidious bacteria.[1][2][3] Its unique formulation, originally developed by Brewer, allows for the growth of microbes with varying oxygen requirements by establishing an oxygen gradient within the culture tube.[4][5][6] A key ingredient responsible for this property is sodium thioglycolate. This guide provides a comprehensive technical overview of the composition of Brewer's thioglycolate medium, with a detailed focus on the multifaceted role of sodium thioglycolate.

Composition of Brewer's Thioglycolate Medium

The effectiveness of Brewer's thioglycolate medium stems from its carefully selected components, each serving a specific purpose to support microbial growth. The medium contains nutrients to support the growth of even fastidious bacteria, a reducing agent to create anaerobic conditions, and an indicator to show the presence of oxygen.[1][7]

Quantitative Data on Medium Composition

Below is a summary of the typical compositions for the standard Brewer's Thioglycolate Medium and a modified version.

| Component | Standard Brewer's Medium (g/L) | Modified Brewer's Medium (g/L) | Function |

| Proteose Peptone / Casein | 10.0 | 17.5 | Provides essential carbon, nitrogen, amino acids, vitamins, and minerals for microbial growth.[1][2] |

| HM Infusion (from Beef) | 17.5 (from 500g) | - | A source of nutrients for fastidious bacteria.[1][7] |

| Papaic Digest of Soybean Meal | - | 2.5 | A source of nutrients, particularly for fastidious organisms.[2] |

| Dextrose (Glucose) | 5.0 | 10.0 | A carbohydrate source for energy and fermentation.[1][2] |

| Sodium Chloride | 5.0 | 5.0 | Maintains the osmotic equilibrium of the medium.[1][2][5] |

| Dipotassium Phosphate | 2.0 | 2.0 | Acts as a buffer to maintain a stable pH.[1][2] |

| Sodium Thioglycolate | 0.5 | 1.0 | A reducing agent that creates anaerobic conditions and neutralizes toxic substances. [1][2][8] |

| Methylene Blue / Resazurin | 0.002 | 0.002 | A redox indicator that is colored (bluish-green for methylene blue, pink for resazurin) in the presence of oxygen and colorless in its absence.[1][2][4] |

| Agar | 0.5 | 0.5 | A small amount is added to increase viscosity, which helps to maintain the oxygen gradient and prevent convection currents.[1][2][7][9] |

| Final pH at 25°C | 7.2 ± 0.2 | 7.2 ± 0.2 | The optimal pH for the growth of most bacteria.[1][2] |

The Core Role and Mechanism of Action of Sodium Thioglycolate

Sodium thioglycolate (C₂H₃NaO₂S) is the pivotal component that enables Brewer's medium to support anaerobic growth.[8][10] Its functions are multifaceted, primarily revolving around its strong reducing properties.

Creation of an Anaerobic Environment

The principal role of sodium thioglycolate is to act as a reducing agent, effectively removing molecular oxygen from the medium.[5][8][9] It achieves this by readily reacting with dissolved oxygen, thereby lowering the oxidation-reduction potential of the medium. This creates an environment suitable for the growth of obligate anaerobes, which are often poisoned by the presence of oxygen.[4] The sulfhydryl group (-SH) in the thioglycolate molecule is responsible for this reducing activity.

Neutralization of Toxic Compounds

Beyond its role in oxygen consumption, sodium thioglycolate also serves as a detoxifying agent. It can neutralize the bacteriostatic effects of mercurial preservatives and other heavy metals that may be present in the specimen being tested for sterility.[1][2][3][5] The sulfhydryl groups can bind to these heavy metals, inactivating their toxic effects on microbial growth.[5]

Prevention of Peroxide Formation

By maintaining a low redox potential, sodium thioglycolate prevents the formation of toxic oxygen derivatives, such as peroxides and superoxides.[3][5][9] These reactive oxygen species can be lethal to many anaerobic bacteria that lack the necessary enzymes (e.g., catalase, peroxidase, superoxide dismutase) to break them down.

Establishment of an Oxygen Gradient and Microbial Growth Patterns

The combination of sodium thioglycolate consuming oxygen from the bottom and the slow diffusion of atmospheric oxygen into the top layer of the medium results in the formation of a distinct oxygen gradient. The small amount of agar present helps to stabilize this gradient.[9] This gradient is visualized by a redox indicator like methylene blue or resazurin, which is colored in the oxidized (oxygen-rich) top layer and colorless in the reduced (anaerobic) bottom layers.[1][4]

This gradient allows for the differentiation of microorganisms based on their oxygen requirements:

-

Obligate Aerobes: Require oxygen for growth and will be found only at the very top of the medium.[4]

-

Obligate Anaerobes: Are poisoned by oxygen and will grow only in the lower, anaerobic portion of the tube.[4]

-

Facultative Anaerobes: Can grow with or without oxygen but typically grow better in its presence. They will be found throughout the medium but with denser growth at the top.[4]

-

Microaerophiles: Require a low concentration of oxygen for growth and will be found in a narrow band just below the surface.[4]

-

Aerotolerant Anaerobes: Do not require oxygen for growth and are not harmed by its presence. They will be found evenly distributed throughout the medium.[4]

Experimental Protocols

Protocol 1: Preparation of Brewer's Thioglycolate Medium

This protocol outlines the steps for preparing Brewer's thioglycolate medium from a commercially available dehydrated powder.

-

Suspension: Suspend the amount of powder specified by the manufacturer (e.g., 40.5 grams) in 1000 ml of purified or distilled water.[1][11]

-

Dissolution: Heat the suspension to boiling with frequent agitation to ensure the medium is completely dissolved.[1][11]

-

Dispensing: Dispense the dissolved medium into suitable containers, such as test tubes or bottles.

-

Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][11]

-

Cooling and Storage: Allow the medium to cool to room temperature. Store the prepared medium in the dark at 15-25°C.[11]

-

Quality Control (Reheating): Before use, check the medium for oxidation. If more than the upper one-third of the medium has turned the color of the indicator (e.g., bluish-green), the dissolved oxygen should be removed.[1][2][11] This can be done by heating the medium in a water bath or free-flowing steam until the color disappears.[1][2][11] Do not reheat the medium more than once.[6]

Protocol 2: Sterility Testing of a Liquid Sample

This protocol provides a general workflow for using the prepared medium to test the sterility of a liquid sample.

-

Medium Preparation: Prepare and quality-control the Brewer's thioglycolate medium as described in Protocol 1. Ensure the medium shows a minimal oxidized layer.

-

Inoculation: Aseptically transfer a specified volume of the liquid sample into the thioglycolate medium. The volume and method of inoculation may vary depending on the sample and regulatory guidelines.

-

Incubation: Incubate the inoculated tubes at an appropriate temperature (e.g., 30-35°C) for a specified period (typically 7 to 14 days), as per standard protocols.

-

Observation: Examine the tubes for microbial growth at regular intervals. Growth is typically indicated by turbidity (cloudiness) in the medium.

-

Interpretation:

-

No Turbidity: The sample is considered to have passed the sterility test.

-

Turbidity: The presence of turbidity indicates microbial contamination. Further investigation, such as subculturing and Gram staining, should be performed to identify the contaminant.[5]

-

Conclusion

Sodium thioglycolate is an indispensable component of Brewer's thioglycolate medium. Its primary function as a potent reducing agent is crucial for establishing an anaerobic environment, which allows for the cultivation of strict anaerobes. Furthermore, its ability to neutralize the toxic effects of heavy metals and prevent the formation of lethal peroxides enhances the medium's suitability for sterility testing of diverse biological products. The resulting oxygen gradient created by the interplay of sodium thioglycolate and atmospheric oxygen makes this medium a valuable diagnostic tool for differentiating microorganisms based on their oxygen requirements. This in-depth understanding of sodium thioglycolate's role is fundamental for researchers, scientists, and drug development professionals who rely on this medium for critical applications in microbiology and quality control.

References

- 1. exodocientifica.com.br [exodocientifica.com.br]

- 2. exodocientifica.com.br [exodocientifica.com.br]

- 3. microbenotes.com [microbenotes.com]

- 4. Thioglycolate broth - Wikipedia [en.wikipedia.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Sodium thioglycollate for microbial culture media [sigmaaldrich.com]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. atamankimya.com [atamankimya.com]

- 11. Brewer Thioglycollate Medium [himedialabs.com]

Understanding the function of each ingredient in fluid thioglycolate medium

An In-depth Technical Guide to the Core Components of Fluid Thioglycolate Medium

Fluid Thioglycolate Medium (FTM) is a versatile, differential medium used in microbiology for the cultivation of a wide range of microorganisms with varying oxygen requirements.[1][2] Its unique composition supports the growth of obligate aerobes, obligate anaerobes, facultative anaerobes, microaerophiles, and aerotolerant organisms.[1][2] This guide provides a detailed examination of the function of each ingredient, quantitative composition, and the experimental protocols for its use, tailored for researchers, scientists, and drug development professionals.

Core Functions and Principles

The primary principle of Fluid Thioglycolate Medium is to establish an oxygen gradient within the culture tube. This is achieved through the action of reducing agents that consume molecular oxygen, combined with a low concentration of agar that slows oxygen diffusion from the air.[1][3] This gradient allows for the characterization of microorganisms based on their growth patterns in relation to oxygen concentration.[1]

Quantitative Composition of Fluid Thioglycollate Medium

The precise formulation of Fluid Thioglycolate Medium can vary slightly, but a typical composition is summarized in the table below.

| Ingredient | Concentration (g/L) | Core Function |

| Pancreatic Digest of Casein | 15.0 | Primary source of nitrogen, amino acids, and carbon.[4][5] |

| Yeast Extract | 5.0 | Provides B-complex vitamins and additional growth factors.[4][6][7] |

| Dextrose (Glucose) | 5.5 | Primary energy and carbon source for microbial metabolism.[8][9] |

| Sodium Chloride (NaCl) | 2.5 | Maintains osmotic equilibrium in the medium.[8][10][11] |

| L-Cystine | 0.5 | Reducing agent; provides essential growth factors.[2][4][12] |

| Sodium Thioglycolate | 0.5 | Primary reducing agent; creates anaerobic conditions.[2][3][13] |

| Agar | 0.75 | Slows oxygen diffusion and prevents convection currents.[8][14][15] |

| Resazurin | 0.001 | Oxidation-reduction indicator (pink = oxidized, colorless = reduced).[4][14][15] |

| Final pH is typically adjusted to 7.1 ± 0.2 at 25°C.[2][12] |

Detailed Function of Each Ingredient

Nutrient Sources

-

Pancreatic Digest of Casein: This enzymatic digest of milk protein serves as a rich source of nitrogen, amino acids, and carbon, which are essential for bacterial growth.[4][8][16] Its high tryptophan content also makes it suitable for indole testing.[17]

-

Yeast Extract: Derived from the water-soluble components of autolyzed yeast, this ingredient is a potent stimulator of bacterial growth.[6] It supplies a wide array of nutrients, including B-complex vitamins, peptides, amino acids, and other growth factors.[7][18][19]

-

Dextrose (Glucose): As a simple sugar, dextrose is the primary fermentable carbohydrate in the medium, serving as a crucial energy and carbon source for a wide variety of microorganisms.[8][9]

Maintenance of Osmotic Balance

-

Sodium Chloride (NaCl): This salt is critical for maintaining the osmotic balance between the microbial cells and the surrounding medium.[10][20] This prevents osmotic stress, which could otherwise lead to cell lysis or dehydration.[21]

Establishment of Anaerobic Conditions

-

Sodium Thioglycolate: This is one of the primary reducing agents in the medium. It actively consumes molecular oxygen, thereby lowering the redox potential at the bottom of the tube.[1][3] This creates an environment suitable for the growth of obligate anaerobes.[1] Additionally, the sulfhydryl groups in sodium thioglycolate can neutralize the bacteriostatic effects of heavy metals like mercury that may be present in the sample.[2][13][20]

-

L-Cystine: This amino acid also acts as a reducing agent, working in conjunction with sodium thioglycolate to remove oxygen and maintain a low redox potential.[2][4][13] It is also an important growth factor for some bacteria.[2]

-

Agar: A small amount of agar is included to increase the viscosity of the medium.[14][15] This impedes the diffusion of oxygen from the atmosphere into the lower depths of the broth and prevents convection currents from distributing oxygen throughout the tube, thus helping to maintain the anaerobic environment.[4][14][22]

Oxygen Tension Indicator

-

Resazurin: This compound is a redox-sensitive dye that serves as a visual indicator of the presence of oxygen.[14] In an oxidized environment (at the top of the tube where oxygen is present), resazurin is pink.[4][15] In the reduced, anaerobic environment (at the bottom of the tube), it is colorless.[15][23]

Interplay of Ingredients for Microbial Growth

The following diagram illustrates the functional relationships between the key components of Fluid Thioglycolate Medium.

Caption: Functional roles of FTM ingredients.

Experimental Protocols

Preparation of Fluid Thioglycolate Medium

-

Rehydration: Suspend approximately 29.75 grams of dehydrated Fluid Thioglycolate Medium powder in 1 liter of purified or distilled water.[12]

-

Dissolution: Heat the mixture to boiling while stirring to ensure the medium is completely dissolved.[12]

-

Dispensing: Dispense the medium into appropriate culture tubes.

-

Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[12]

-

Cooling and Storage: Allow the tubes to cool to room temperature and store them in a cool, dark place (preferably below 25°C) with the caps tightened.[8][12]

Quality Control and Pre-use Check

Before use, inspect the medium. The top layer (approximately one-third or less) may appear pink, indicating oxidation.[12] If excessive pink coloration is observed, the medium can be restored once by heating it in a boiling water bath or in free-flowing steam with the caps loosened until the pink color disappears.[12][22] Tighten the caps immediately after heating and before the medium cools.

Inoculation and Incubation

-

Inoculation: Inoculate the specimen into the medium, ensuring the inoculum is introduced towards the bottom of the tube to facilitate the growth of anaerobes.

-

Incubation: Incubate the inoculated tubes at 35-37°C for the required period (typically 24 hours to 7 days), depending on the application.[14][20]

Interpretation of Results

Observe the pattern of growth within the tube to determine the oxygen requirements of the microorganism.[1]

-

Obligate Aerobes: Growth is concentrated at the top of the medium where oxygen levels are highest.[1]

-

Obligate Anaerobes: Growth is restricted to the bottom of the tube where oxygen is absent.[1]

-

Facultative Anaerobes: Growth occurs throughout the tube but is often denser at the top due to the higher energy yield of aerobic respiration.[1]

-

Microaerophiles: Growth appears as a narrow band below the surface, in the area of low but present oxygen concentration.[1]

-

Aerotolerant Anaerobes: Growth is evenly distributed throughout the medium as they are not affected by the presence of oxygen.[1]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for using Fluid Thioglycolate Medium.

Caption: FTM experimental workflow diagram.

References

- 1. Thioglycolate broth - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. liofilchem.net [liofilchem.net]

- 5. Peptone from casein, pancreatic digest for microbiology 91079-40-2 [sigmaaldrich.com]

- 6. ibisci.com [ibisci.com]

- 7. nbinno.com [nbinno.com]

- 8. goldstandarddiagnostics.com [goldstandarddiagnostics.com]

- 9. himedialabs.com [himedialabs.com]

- 10. Sodium Chloride Solutions in Cell Biology, Microbiology, and Molecular Biology - Amerigo Scientific [amerigoscientific.com]

- 11. Sodium Chloride (Bacteriological) [neogen.com]

- 12. exodocientifica.com.br [exodocientifica.com.br]

- 13. dalynn.com [dalynn.com]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. Thioglycollate broth: Composition, Principle, and Uses • Microbe Online [microbeonline.com]

- 16. Pancreatic Digest of Casein, CRITERION™ Dehydrated Culture Media - Amerigo Scientific [amerigoscientific.com]

- 17. hardydiagnostics.com [hardydiagnostics.com]

- 18. procelys.com [procelys.com]

- 19. Yeast extract - Wikipedia [en.wikipedia.org]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. quora.com [quora.com]

- 22. nelabservices.com [nelabservices.com]

- 23. Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of High-Purity Sodium Thioglycolate Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling precautions for high-purity sodium thioglycolate powder. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize risks of exposure and injury. This document outlines the toxicological properties, recommended handling procedures, personal protective equipment, and emergency response protocols.

Chemical and Physical Properties

Sodium thioglycolate (CAS No. 367-51-1) is the sodium salt of thioglycolic acid. It is a white, hygroscopic powder with a slight, unpleasant odor. It is highly soluble in water and slightly soluble in ethanol.[1] Due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere to prevent degradation.[2]

Toxicological Data

Sodium thioglycolate is classified as toxic if swallowed and harmful in contact with skin.[3][4] It can cause skin and eye irritation and may lead to an allergic skin reaction.[3][5] The following tables summarize the available quantitative toxicity data.

Table 1: Acute Toxicity Data for Sodium Thioglycolate

| Route of Administration | Species | LD50 Value | Reference |

| Oral | Mouse | 504 mg/kg | [1][5][6] |

| Oral | Rat | 50 - 200 mg/kg | [2] |

| Dermal | Rat | >1,000 - 2,000 mg/kg | [2] |

| Intraperitoneal | Mouse | 505 mg/kg | [1][6] |

| Intraperitoneal | Rat | 126 - 148 mg/kg | [1][2] |

| Intravenous | Mouse | 422 mg/kg | [1][6] |

Table 2: Other Toxicological Data

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Slight irritation | [2] |

| Eye Irritation | Rabbit | Slight irritation | [2] |

| Inhalation (4h) | Rat | LC50 > 2.729 mg/l | [2] |

While specific occupational exposure limits for sodium thioglycolate are not well-established, the limits for the related compound, thioglycolic acid, provide a useful reference.

Table 3: Occupational Exposure Limits for Thioglycolic Acid

| Organization | Limit Type | Value |

| ACGIH | TLV-TWA | 1 ppm |

| NIOSH | REL-TWA | 1 ppm (4 mg/m³) |

| OSHA | PEL-TWA | 1 ppm (4 mg/m³) |

Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of high-purity sodium thioglycolate powder in a laboratory setting.

Engineering Controls

-

Ventilation: All handling of sodium thioglycolate powder that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood or a powder containment hood to keep airborne levels below recommended exposure limits.[5]

-

Enclosed Systems: For larger scale operations, the use of process enclosures or glove boxes is recommended.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling sodium thioglycolate.

-

Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against dust particles and potential splashes.[3]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber with a minimum layer thickness of 0.11 mm) at all times.[2] Gloves should be inspected before each use and changed frequently, especially if contaminated.

-

Body Protection: A lab coat or a chemical-resistant suit should be worn.[5] For situations with a high risk of dust generation, disposable coveralls are recommended.

-

Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter (e.g., P3) must be worn.[2]

Weighing and Handling Procedure

-

Preparation: Designate a specific area within a chemical fume hood for handling sodium thioglycolate. Cover the work surface with absorbent, disposable bench paper.

-

Pre-weighing: If possible, tare a sealed container on the balance before moving it to the fume hood.

-

Transfer: Inside the fume hood, carefully transfer the desired amount of powder into the tared container using a clean, dedicated spatula. Avoid any actions that could generate dust.

-

Sealing: Securely close the container immediately after the transfer.

-

Post-weighing: If necessary, the sealed container can be moved back to the balance for a final weight measurement.

-

Cleaning: Decontaminate the spatula and any other reusable equipment immediately after use. Dispose of all contaminated disposable materials (e.g., weigh paper, gloves, bench paper) in a designated hazardous waste container.

Emergency Procedures

Spills

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

-

Carefully collect the material into a sealable container for hazardous waste disposal.

-

Clean the spill area with a wet cloth or sponge and decontaminate the surface.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Prevent entry to the contaminated area.

-

Contact the institution's emergency response team or environmental health and safety office immediately.

-

Only personnel trained in hazardous material spill response should attempt to clean up a large spill.

-

First Aid

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Visualizations

The following diagrams illustrate key workflows for the safe handling of sodium thioglycolate.

Caption: Recommended sequence for donning Personal Protective Equipment.

Caption: Emergency response workflow for a sodium thioglycolate spill.

Caption: Standard workflow for safely handling sodium thioglycolate powder.

Incompatibility and Decomposition

Sodium thioglycolate is incompatible with strong acids and strong oxidizing agents.[7] Contact with acids can liberate toxic hydrogen sulfide gas. It is also corrosive to some metals.[3] When heated to decomposition, it may emit toxic fumes of sulfur oxides and sodium oxide.[8] It is sensitive to air and moisture and may discolor upon exposure to iron.[1][8]

Disposal

All waste materials contaminated with sodium thioglycolate, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

By strictly following these safety and handling precautions, researchers, scientists, and drug development professionals can minimize the risks associated with high-purity sodium thioglycolate powder and maintain a safe and productive laboratory environment.

References

- 1. Introduction - NTP Technical Report on the Toxicity Studies of Sodium Thioglycolate (CASRN 367-51-1) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. chemscience.com [chemscience.com]

- 5. bio.vu.nl [bio.vu.nl]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ehso.emory.edu [ehso.emory.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

Technical Guide: Iodometric Titration for the Determination of Sodium Thioglycolate Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the iodometric titration method for accurately determining the purity of sodium thioglycolate. This method is a widely used analytical technique valued for its reliability and precision in pharmaceutical quality control and research settings.

Principle of the Method

Iodometric titration is a redox titration method used to determine the concentration of a reducing agent, in this case, sodium thioglycolate. The fundamental principle involves the oxidation of the thiol group (-SH) in sodium thioglycolate by a standardized iodine solution. The reaction stoichiometry is crucial for accurate purity calculations and is dependent on the pH of the reaction medium.

In an acidic or neutral medium, the reaction is as follows:

2 HSCH₂COONa + I₂ → (NaOOCCH₂S)₂ + 2 HI

In this reaction, two moles of sodium thioglycolate react with one mole of iodine.

However, in an alkaline medium, the reaction stoichiometry can differ, and it is essential to maintain consistent and well-defined reaction conditions for reproducible results. The endpoint of the titration is detected by the appearance of a persistent blue-black color, which forms when excess iodine reacts with a starch indicator.

Quantitative Data Summary

The following table summarizes the key quantitative data required for the iodometric titration of sodium thioglycolate.

| Parameter | Value | Reference |

| Sodium Thioglycolate (HSCH₂COONa) | ||

| Molecular Weight | 114.10 g/mol | [1] |

| Stoichiometric Ratio (Acidic/Neutral) | 2 moles Sodium Thioglycolate : 1 mole Iodine | General Redox Chemistry |

| Standard Iodine Solution (I₂) | ||

| Nominal Concentration | 0.1 N (0.05 M) | [2][3][4] |

| Standard Sodium Thiosulfate Solution (for standardization of Iodine) | ||

| Nominal Concentration | 0.1 N | [2][3] |

| Starch Indicator Solution | ||

| Concentration | 1% (w/v) | [5][6][7] |

Experimental Protocols

This section provides detailed methodologies for the preparation of necessary reagents and the titration procedure.

Preparation of Reagents

3.1.1 Preparation of 0.1 N Iodine Volumetric Solution

-

Weigh approximately 12.7 g of resublimed iodine into a weighing bottle.

-

In a separate beaker, dissolve 36 g of potassium iodide in 100 mL of purified water. Potassium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I₃⁻).

-

Carefully add the weighed iodine to the potassium iodide solution and stir until the iodine is completely dissolved.

-

Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with purified water.

-

Store the solution in a tightly stoppered, light-resistant bottle.

3.1.2 Standardization of 0.1 N Iodine Solution

The iodine solution must be standardized against a primary standard, such as arsenic trioxide, or a standardized sodium thiosulfate solution.

3.1.3 Preparation of 1% Starch Indicator Solution

-

Make a paste of 1 g of soluble starch with a small amount of cold purified water.

-

Pour the paste, with constant stirring, into 100 mL of boiling purified water.

-

Continue to boil for a few minutes until the solution is clear or slightly opalescent.

-

Allow the solution to cool before use. This solution should be prepared fresh daily as it is susceptible to microbial growth.[5][6][7]

Titration Procedure

-

Sample Preparation: Accurately weigh approximately 0.25 g of the sodium thioglycolate sample and dissolve it in 50 mL of purified water in a 250 mL conical flask.

-

Acidification: Add 5 mL of dilute acetic acid to the flask to ensure an acidic medium.

-

Titration: Titrate the solution with the standardized 0.1 N iodine solution. The endpoint is approached when the solution turns a pale yellow color.

-

Indicator Addition: Add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.

-

Endpoint Determination: Continue the titration with the 0.1 N iodine solution, adding the titrant dropwise until the blue-black color persists for at least 30 seconds. This indicates the endpoint of the titration.

-

Blank Titration: Perform a blank titration using the same quantities of reagents but without the sodium thioglycolate sample. The volume of iodine solution consumed in the blank titration should be subtracted from the sample titration volume.

Calculation of Purity

The purity of the sodium thioglycolate sample can be calculated using the following formula:

Purity (%) = [(V_s - V_b) × N × E] / W × 100

Where:

-

V_s = Volume of iodine solution consumed by the sample (mL)

-

V_b = Volume of iodine solution consumed by the blank (mL)

-

N = Normality of the iodine solution (N)

-

E = Equivalent weight of sodium thioglycolate (Molecular Weight / 2 for a 2-electron transfer = 114.10 / 2 = 57.05 g/eq)

-

W = Weight of the sodium thioglycolate sample (g)

Visualizations

Logical Relationship of the Titration Principle

Caption: Logical flow of the iodometric titration principle.

Experimental Workflow

Caption: Step-by-step experimental workflow for the titration.

References

An In-depth Technical Guide to the Solubility and Stability of Sodium Thioglycolate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of sodium thioglycolate in aqueous solutions. The information is curated to support research, development, and formulation activities involving this compound. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided to ensure reproducibility.

Physicochemical Properties

Sodium thioglycolate (HSCH₂COONa) is the sodium salt of thioglycolic acid. It is a white to off-white, hygroscopic powder with a characteristic mercaptan odor[1]. It is widely used in cosmetics, pharmaceuticals, and as a reducing agent in various chemical processes[1][2].

Solubility of Sodium Thioglycolate

Sodium thioglycolate is highly soluble in water and is generally described as "miscible" or "very soluble"[1]. Its solubility in aqueous solutions is a critical parameter for its application in various formulations.

Quantitative Solubility Data

The solubility of sodium thioglycolate in water increases with temperature. The following table summarizes the mole fraction solubility (x₁) of sodium thioglycolate in water at various temperatures, as determined by the gravimetric method.

| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (x₁) | Solubility ( g/100g H₂O) |

| 293.15 | 20.0 | 0.1032 | 89.9 |

| 298.15 | 25.0 | 0.1068 | 94.6 |

| 303.15 | 30.0 | 0.1105 | 99.6 |

| 308.15 | 35.0 | 0.1143 | 104.9 |

| 313.15 | 40.0 | 0.1182 | 110.5 |

| 318.15 | 45.0 | 0.1223 | 116.6 |

| 323.15 | 50.0 | 0.1265 | 123.0 |

| 328.15 | 55.0 | 0.1308 | 129.9 |

| 333.15 | 60.0 | 0.1353 | 137.4 |

Data adapted from a 2021 study on the solubility of sodium thioglycolate.[3]

Experimental Protocol: Gravimetric Method for Solubility Determination

This protocol outlines the gravimetric method for determining the solubility of sodium thioglycolate in water at various temperatures.

Materials:

-

Sodium thioglycolate (analytical grade)

-

Deionized water

-

Isothermal jacketed glass vessel

-

Thermostatic water bath with temperature control (±0.1 K)

-

Magnetic stirrer

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Syringe with a 0.45 µm filter

Procedure:

-

Equilibrate the thermostatic water bath to the desired temperature.

-

Add an excess amount of sodium thioglycolate to a known mass of deionized water in the isothermal jacketed glass vessel to create a saturated solution.

-

Stir the mixture vigorously using a magnetic stirrer for at least 24 hours to ensure equilibrium is reached.

-

After 24 hours, stop stirring and allow the solution to settle for at least 4 hours.

-

Carefully withdraw a sample of the supernatant using a pre-weighed syringe fitted with a 0.45 µm filter.

-

Weigh the syringe containing the saturated solution.

-

Transfer the solution from the syringe to a pre-weighed evaporating dish.

-

Dry the sample in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

Calculate the mass of the solute and the mass of the solvent in the sample.

-

Determine the solubility as the mass of solute per 100g of solvent and calculate the mole fraction.

-

Repeat the procedure for each desired temperature.

Stability of Sodium Thioglycolate in Aqueous Solutions

The stability of sodium thioglycolate in aqueous solutions is influenced by several factors, including pH, temperature, exposure to air (oxygen), light, and the presence of metal ions. The primary degradation pathway is the oxidation of the thiol group to form a disulfide, dithiodiglycolic acid.

Factors Affecting Stability

-

pH: The rate of oxidation of sodium thioglycolate increases with increasing pH. This is due to the deprotonation of the thiol group (pKa ≈ 9.3-10.5) to the more easily oxidized thiolate anion[4].

-

Temperature: Higher temperatures accelerate the rate of oxidation[4].

-

Oxygen: As the degradation is primarily an oxidative process, the presence of dissolved oxygen in the aqueous solution is a critical factor.

-

Concentration: Dilution of sodium thioglycolate solutions can increase the rate of oxidation during storage[4].

-

Metal Ions: Trace amounts of metal ions, particularly iron, can catalyze the oxidation of thiols and cause discoloration (yellowing or blackening) of the solution[1].

-

Light: Exposure to light can also contribute to the degradation of sodium thioglycolate solutions.

Degradation Pathway

The primary degradation pathway of sodium thioglycolate in the presence of an oxidizing agent (e.g., oxygen) is the formation of dithiodiglycolic acid.

Caption: Oxidation of Sodium Thioglycolate.

Experimental Protocol: Accelerated Stability Study

This protocol outlines a general procedure for conducting an accelerated stability study of a sodium thioglycolate aqueous solution.

Materials:

-

Sodium thioglycolate solution of known concentration

-

pH meter

-

Temperature- and humidity-controlled stability chambers

-

Validated stability-indicating analytical method (e.g., HPLC, see section 4.1)

-

Inert gas (e.g., nitrogen or argon)

-

Amber glass vials with airtight seals

Procedure:

-

Sample Preparation:

-

Prepare a batch of the sodium thioglycolate solution.

-

Adjust the pH to the desired level using appropriate buffers.

-

For an inert atmosphere condition, sparge the solution with nitrogen or argon to remove dissolved oxygen.

-

Fill the solution into amber glass vials, leaving minimal headspace.

-

Seal the vials tightly.

-

-

Storage Conditions:

-

Place the vials in stability chambers under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

Also, store a set of control samples at the intended long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH or refrigerated at 2-8°C).

-

-

Testing Schedule:

-

Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).

-

-

Analysis:

-

At each time point, withdraw samples and analyze for the concentration of sodium thioglycolate and its primary degradation product, dithiodiglycolic acid, using a validated HPLC method.

-

Also, observe and record physical changes such as color, clarity, and pH.

-

-

Data Evaluation:

-

Plot the concentration of sodium thioglycolate versus time to determine the degradation rate.

-

Calculate the shelf-life of the formulation under the tested conditions.

-

References

- 1. Reverse thiol trapping approach to assess the thiol status of metal-binding mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 硫代乙醇酸钠 ≥96.5% (iodometric) | Sigma-Aldrich [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Thioglycolate (CAS 367-51-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Physicochemical Properties, Applications, and Biological Interactions of a Versatile Reducing Agent.

Sodium thioglycolate, identified by the CAS number 367-51-1, is the sodium salt of thioglycolic acid. It presents as a white to off-white, hygroscopic powder with a characteristic faint odor.[1][2] This compound is widely utilized across various scientific disciplines, including microbiology, biochemistry, and pharmacology, primarily for its potent reducing capabilities. This technical guide provides a detailed overview of its core properties, experimental applications, and the biological mechanisms it influences, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Safety Data

A thorough understanding of the fundamental properties and safety profile of sodium thioglycolate is paramount for its effective and safe application in a laboratory setting. The following tables summarize key quantitative data and hazard information.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 367-51-1 | [1][3] |

| EC Number | 206-696-4 | [4][3] |

| Molecular Formula | C₂H₃NaO₂S | [3] |

| Molecular Weight | 114.09 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | >300 °C | [2] |

| Solubility in Water | 609.1 g/L at 20 °C | [2] |

| pKa | 3.82 at 20 °C | [2] |

| pH | 6.5 - 8.0 (114 g/L at 25 °C) | [2] |

Safety and Hazard Information

| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed. | P264, P270, P301+P310, P321, P405, P501 |

| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin. | P280, P302+P352, P312, P322, P363, P501 |

| Skin Sensitization (Category 1) | Warning | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P363, P501 |

| Corrosive to Metals (Category 1) | Warning | H290: May be corrosive to metals. | P234, P390, P406 |

Note: This is not an exhaustive list of all safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[4][3][5]

Key Applications and Experimental Protocols